Thiolane-3-carboxylic acid
Overview
Description
Thiolane-3-carboxylic acid is a useful research compound. Its molecular formula is C5H8O2S and its molecular weight is 132.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
1. Synthesis of Functionalized Thiolanes
Research by Lucassen and Zwanenburg (2004) delves into the synthesis of functionalized thiolanes, including Thiolane-3-carboxylic acid, through a reaction involving 3,6-dihydro-2H-thiopyrans. This process leads to poly-functionalised thiolanes, valuable in various chemical syntheses (Lucassen & Zwanenburg, 2004).
2. Development of Thioesters
Xuan et al. (2019) describe an efficient protocol for thioesterification of carboxylic acids, which includes this compound. This process uses non-toxic agents and yields various thioesters, significant in pharmaceutical and chemical industries (Xuan et al., 2019).
3. Amphiphilic Compound Synthesis
Turcan-Trofin et al. (2019) explored the synthesis of compounds combining hydrophobic and hydrophilic elements, including carboxyl groups attached to siloxanes via this compound. These compounds exhibit interesting properties like self-assembly in solution, making them potential candidates for liquid electrolytes (Turcan-Trofin et al., 2019).
4. Mercury Sorption
Yee et al. (2013) conducted a study on mercury sorption using thiol-laced frameworks, which included this compound. These frameworks demonstrated efficient mercury removal from water, highlighting their potential in environmental remediation (Yee et al., 2013).
5. Electrocatalyst Immobilization
Thomas et al. (2007) synthesized [FeFe]-hydrogenase model complexes incorporating this compound for immobilizing hydrogen production electrocatalysts on electrode surfaces. This research contributes to the development of efficient energy conversion systems (Thomas et al., 2007).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Thiolane-3-carboxylic acid, like other thiophene derivatives, is a biologically active compound . More research is needed to identify the specific targets and their roles.
Mode of Action
It’s known that thiophene derivatives interact with various biological targets, leading to a variety of biological effects . The exact interaction of this compound with its targets and the resulting changes are areas for future research.
Biochemical Pathways
This compound, as a thiophene derivative, may be involved in various biochemical pathways. Thiophene derivatives are synthesized from tryptophan via intermediates indole-3-acetaldoxime and indole-3-acetonitrile . .
Result of Action
Thiophene derivatives are known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . The specific effects of this compound at the molecular and cellular level are areas for future research.
Action Environment
It’s known that thiophene derivatives have a prominent role in the advancement of organic semiconductors, organic field-effect transistors (ofets), and in the fabrication of organic light-emitting diodes (oleds) . This suggests that the action of this compound may be influenced by environmental factors related to these applications.
Biochemical Analysis
Biochemical Properties
Thiolane-3-carboxylic acid participates in biochemical reactions, particularly in the synthesis of thiophene derivatives
Cellular Effects
Thiophene derivatives, which can be synthesized from this compound, have been shown to exhibit various pharmacological properties such as anticancer, anti-inflammatory, and antimicrobial activities .
Molecular Mechanism
It is known to participate in the synthesis of thiophene derivatives
Properties
IUPAC Name |
thiolane-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O2S/c6-5(7)4-1-2-8-3-4/h4H,1-3H2,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSNQHVPRAPQLSW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18133-20-5 | |
Record name | thiolane-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.